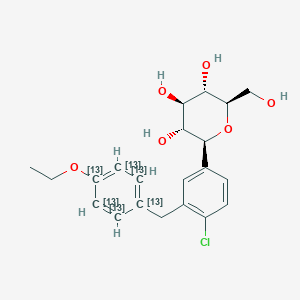

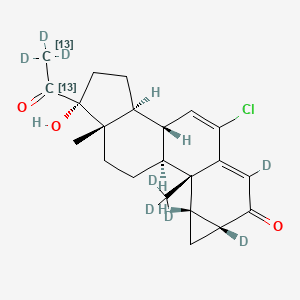

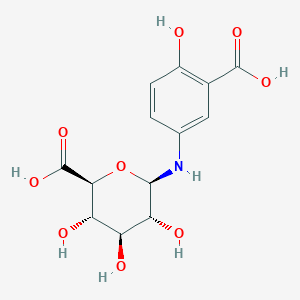

![molecular formula C35H28O22 B13865110 (3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B13865110.png)

(3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The preparation of Gal 2 typically involves recombinant DNA technology. The gene encoding Gal 2 is cloned into an expression vector, which is then introduced into a suitable host cell (such as E. coli or mammalian cells). The host cells are cultured under conditions that promote the expression of the Gal 2 protein, which is then purified using techniques such as affinity chromatography .

Análisis De Reacciones Químicas

Gal 2, being a protein, does not undergo traditional chemical reactions like small organic molecules. it can interact with various ligands, including the neuropeptide galanin. These interactions can be studied using techniques such as binding assays and fluorescence spectroscopy .

Aplicaciones Científicas De Investigación

Gal 2 has been extensively studied for its role in various physiological and pathological processes. In neuroscience, it is known to modulate neurotransmitter release and influence pain perception. In endocrinology, it affects hormone release from the pituitary gland. Additionally, Gal 2 has been implicated in cancer research, particularly in the context of its role in cell proliferation and apoptosis .

Mecanismo De Acción

Gal 2 interacts with the N-terminal residues of the galanin peptide. The primary signaling mechanism for Gal 2 is through the phospholipase C/protein kinase C pathway (via Gq), in contrast to Gal 1, which communicates its intracellular signal by inhibition of adenylyl cyclase through Gi . This signaling pathway leads to various cellular responses, including changes in gene expression and cell behavior.

Comparación Con Compuestos Similares

Gal 2 is one of three known galanin receptors, the others being Gal 1 and Gal 3. While all three receptors bind to the same ligand (galanin), they differ in their signaling mechanisms and physiological effects. For example, Gal 1 primarily inhibits adenylyl cyclase, while Gal 2 activates phospholipase C. This makes Gal 2 unique in its ability to activate different intracellular pathways compared to its counterparts .

Conclusion

Gal 2 is a crucial receptor in the galanin signaling pathway, with diverse roles in physiology and pathology. Its unique signaling mechanism and broad range of effects make it a significant target for scientific research in various fields, including neuroscience, endocrinology, and cancer biology.

Propiedades

Fórmula molecular |

C35H28O22 |

|---|---|

Peso molecular |

800.6 g/mol |

Nombre IUPAC |

(3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C35H28O22/c36-15-1-11(2-16(37)25(15)44)30(48)54-23-9-35(34(52)53,57-33(51)14-7-21(42)28(47)22(43)8-14)10-24(55-31(49)12-3-17(38)26(45)18(39)4-12)29(23)56-32(50)13-5-19(40)27(46)20(41)6-13/h1-8,23-24,29,36-47H,9-10H2,(H,52,53)/t23-,24+,29?,35? |

Clave InChI |

JQVXKQDWMIXILH-OCHBMKAOSA-N |

SMILES isomérico |

C1[C@H](C([C@H](CC1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

SMILES canónico |

C1C(C(C(CC1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

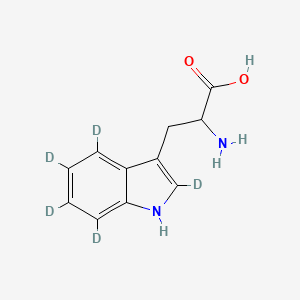

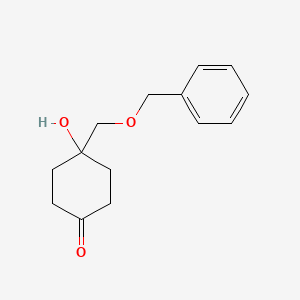

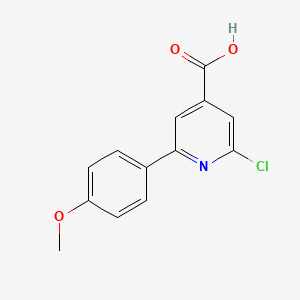

![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)